4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine
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Overview
Description
4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three carbon atoms and three nitrogen atoms
Preparation Methods
The synthesis of 4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine typically involves the sequential substitution of the chlorine atoms in cyanuric chloride with nucleophiles. The general synthetic route includes the following steps:
Starting Material: Cyanuric chloride is used as the starting material.
Nucleophilic Substitution: The chlorine atoms in cyanuric chloride are sequentially substituted by nucleophiles such as amines, thiols, or phenols. In this case, the nucleophiles would be 2-(3,3,3-trifluoropropylsulfanyl)aniline and other relevant reagents.
Reaction Conditions: The reactions are typically carried out in solvents like acetone or dioxane, with the presence of bases such as sodium carbonate to facilitate the substitution reactions.
Chemical Reactions Analysis
4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium azide for azidation, and reducing agents like tin(II) chloride for reduction reactions. .
Scientific Research Applications
4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of advanced materials and as a precursor in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:
4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: Known for its high-energy properties and potential use in high-energy materials.
2,4,6-triazido-1,3,5-triazine: An energetic compound with applications in explosives and propellants.
Dichloroanilines: Compounds with similar chlorine substitution patterns but different functional groups, used in the production of dyes and agrochemicals.
Properties
IUPAC Name |
4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N4S/c13-9-19-10(14)21-11(20-9)18-7-3-1-2-4-8(7)22-6-5-12(15,16)17/h1-4H,5-6H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPRUHGDLWFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)SCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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